molecular formula C50H68ClN7O10 B15073344 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride

3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride

Cat. No.: B15073344
M. Wt: 962.6 g/mol
InChI Key: NDCGRXBFWCAIGO-UHFFFAOYSA-N
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Description

The compound 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple ethoxy groups, azido functionality, and indolium moieties, making it a versatile candidate for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the indolium core. The indolium core can be synthesized through a series of condensation reactions involving 3,3-dimethylindole and appropriate aldehydes. The azidoethoxy groups are introduced via nucleophilic substitution reactions using azidoethanol and suitable leaving groups. The final step involves the coupling of the indolium core with the azidoethoxy groups under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors for the condensation and nucleophilic substitution steps, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.

    Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for reduction.

    Substitution: Sodium azide or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted ethoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its indolium core.

    Medicine: Investigated for its potential as a drug delivery agent due to its multiple functional groups.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, the indolium core can interact with various biomolecules, potentially serving as a fluorescent probe. The azido groups can undergo click chemistry reactions, allowing for the conjugation of the compound to other molecules. The ethoxy groups provide solubility and flexibility, enhancing the compound’s ability to interact with different targets.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylindolium derivatives: Share the indolium core but lack the azidoethoxy functionality.

    Azidoethoxy compounds: Contain azidoethoxy groups but lack the indolium core.

    Fluorescent probes: Other compounds used as fluorescent probes in biological research.

Uniqueness

This compound is unique due to its combination of the indolium core, azidoethoxy groups, and multiple functional groups, making it a versatile candidate for various applications. Its ability to undergo multiple types of chemical reactions and its potential use in different fields highlight its significance in scientific research.

Properties

Molecular Formula

C50H68ClN7O10

Molecular Weight

962.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride

InChI

InChI=1S/C50H67N7O10.ClH/c1-49(2)40-12-8-10-14-42(40)55(24-28-63-32-36-66-35-31-62-27-22-53-54-51)44(49)16-6-5-7-17-45-50(3,4)41-13-9-11-15-43(41)56(45)25-29-64-33-37-67-39-38-65-34-30-61-26-20-46(58)52-21-23-57-47(59)18-19-48(57)60;/h5-19H,20-39H2,1-4H3;1H

InChI Key

NDCGRXBFWCAIGO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCN5C(=O)C=CC5=O)C.[Cl-]

Origin of Product

United States

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